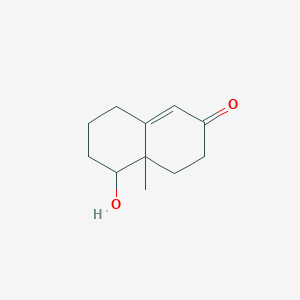![molecular formula C19H36O2Sn B14172886 Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane CAS No. 922174-73-0](/img/structure/B14172886.png)
Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane is an organotin compound that features a tin atom bonded to three butyl groups and a [(cyclopent-2-en-1-yl)acetyl]oxy group Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane typically involves the reaction of tributyltin hydride with [(cyclopent-2-en-1-yl)acetyl] chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnH+[(cyclopent-2-en-1-yl)acetyl]Cl→Bu3SnOCOCH2C5H7
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane can undergo various types of chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The butyl groups or the [(cyclopent-2-en-1-yl)acetyl]oxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane is used as a reagent in organic synthesis. It can participate in Stille coupling reactions, which are valuable for forming carbon-carbon bonds.
Biology
In biological research, organotin compounds have been studied for their potential as antifouling agents and biocides. The unique structure of this compound may offer specific interactions with biological molecules.
Medicine
Industry
In industry, this compound can be used in the production of polymers and as a catalyst in various chemical processes. Its ability to facilitate specific reactions makes it valuable in material science and manufacturing.
Mecanismo De Acción
The mechanism by which Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane exerts its effects involves the interaction of the tin center with various molecular targets. The [(cyclopent-2-en-1-yl)acetyl]oxy group can participate in coordination with other molecules, influencing the reactivity and stability of the compound. The pathways involved may include electron transfer, coordination chemistry, and covalent bonding with substrates.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyl(1-cyclopenten-1-yl)stannane
- Tributyl(1-ethoxyvinyl)stannane
Uniqueness
Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane is unique due to the presence of the [(cyclopent-2-en-1-yl)acetyl]oxy group, which imparts specific reactivity and potential applications that are distinct from other organotin compounds. This structural feature allows for unique interactions and reactions that are not observed with simpler organotin compounds.
Conclusion
This compound is a versatile organotin compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable reagent and catalyst in various scientific and industrial processes
Propiedades
Número CAS |
922174-73-0 |
|---|---|
Fórmula molecular |
C19H36O2Sn |
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
tributylstannyl 2-cyclopent-2-en-1-ylacetate |
InChI |
InChI=1S/C7H10O2.3C4H9.Sn/c8-7(9)5-6-3-1-2-4-6;3*1-3-4-2;/h1,3,6H,2,4-5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
WQKUFBRVQIGDRM-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)CC1CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
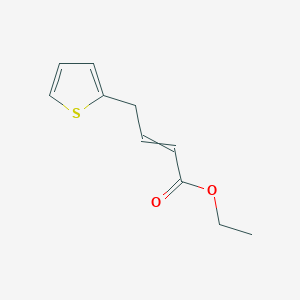
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
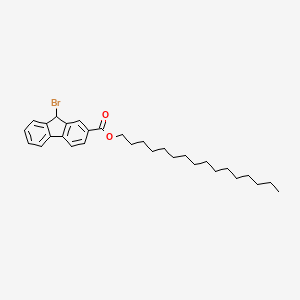
![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
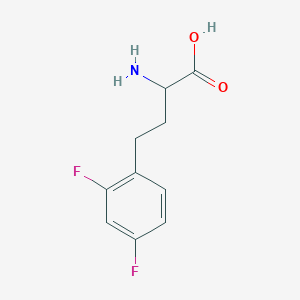
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
stannane](/img/structure/B14172867.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)

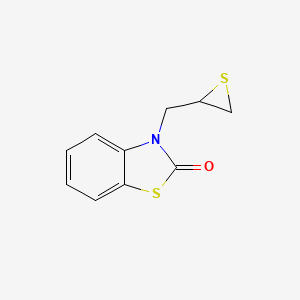
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)

